molecular formula C20H19ClN2O3 B2384247 2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide CAS No. 898427-38-8

2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide

Cat. No. B2384247
M. Wt: 370.83
InChI Key: OEEKHAUWVQKRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide is a useful research compound. Its molecular formula is C20H19ClN2O3 and its molecular weight is 370.83. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research on related quinoline derivatives has revealed their ability to form complex structures with potential for various applications. For instance, studies on isoquinoline derivatives demonstrated their capability to form gels and crystalline solids upon treatment with different acids, highlighting their structural versatility. These compounds have shown interesting fluorescence properties when forming host-guest complexes, suggesting applications in material science for fluorescence-based devices (Karmakar, Sarma, & Baruah, 2007).

Therapeutic Effects

A novel anilidoquinoline derivative was evaluated for its therapeutic efficacy against Japanese encephalitis, showing significant antiviral and antiapoptotic effects. This study illustrates the potential of similar compounds in developing treatments for viral diseases (Ghosh et al., 2008).

Antibacterial and Antitubercular Activity

Some quinoline derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains, without apparent toxicity to mammalian cells. These findings suggest their potential as candidates for developing new antitubercular therapies (Pissinate et al., 2016). Further research has optimized these compounds, demonstrating their synergistic effect with rifampin, which could enhance current tuberculosis treatment regimens (Giacobbo et al., 2017).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c21-15-4-6-17(7-5-15)26-12-18(24)22-16-10-13-2-1-9-23-19(25)8-3-14(11-16)20(13)23/h4-7,10-11H,1-3,8-9,12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEKHAUWVQKRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)COC4=CC=C(C=C4)Cl)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide

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